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Compound of Interest

Compound Name:
5-Methoxy-4-(2-methylphenoxy)-2-

phenylpyrimidine

CAS No.: 478029-67-3

Cat. No.: B2392924

Get Quote

Focus: Evolution from Imatinib (Generation 1) to Nilotinib (Generation 2) targeting BCR-ABL.

Executive Summary
The 2-phenylaminopyrimidine scaffold represents a "privileged structure" in medicinal

chemistry, most notably forming the core of Imatinib (Gleevec), the first Bcr-Abl tyrosine kinase

inhibitor (TKI). While Imatinib revolutionized Chronic Myeloid Leukemia (CML) treatment,

resistance mutations and bioavailability issues necessitated structural evolution.[1] This guide

objectively compares Imatinib with its structural analog, Nilotinib (Tasigna). We analyze the

specific chemical modifications that led to Nilotinib’s ~30-fold increase in potency, provide

head-to-head performance data against key mutants, and detail the experimental protocols

required to validate these findings.

Part 1: The Scaffold & SAR Evolution
The phenylaminopyrimidine pharmacophore functions by mimicking the adenine ring of ATP,

forming critical hydrogen bonds with the kinase hinge region.
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Structural Logic: From Imatinib to Nilotinib
Both compounds act as Type II inhibitors, binding to the inactive (DFG-out) conformation of the

ABL kinase.[2] However, Nilotinib was rationally designed based on the crystal structure of the

Imatinib-ABL complex to correct specific liabilities.[1]

Feature Imatinib (Gen 1) Nilotinib (Gen 2)
SAR Rationale &
Impact

Core Scaffold

2-

phenylaminopyrimidin

e

2-

phenylaminopyrimidin

e

Retained for critical H-

bonds with Met318

(hinge region).

"Tail" Group N-methylpiperazine
Trifluoromethyl &

Imidazole

Crucial Change: The

piperazine in Imatinib

is a substrate for P-

glycoprotein (P-gp)

efflux pumps, limiting

intracellular

concentration.

Nilotinib's lipophilic

CF3/imidazole tail

improves shape

complementarity with

the hydrophobic

pocket and reduces P-

gp efflux.

Amide Linker Amide bond Amide bond

Forms H-bonds with

Glu286 and Asp381,

anchoring the drug

near the DFG motif.

3' Substituent Pyridyl group Pyridyl group

Increases solubility

and contributes to

binding affinity.

Visualization: SAR Optimization Logic
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The following diagram illustrates the decision tree in the structural evolution of this scaffold.

Imatinib Structure
(Gen 1)

Liability:
N-methylpiperazine

(P-gp Substrate)

Modification:
Replace with

CF3-Imidazole

Rational Design Nilotinib Structure
(Gen 2)

Outcome:
1. Improved Hydrophobic Fit

2. Reduced Efflux
3. Higher Potency

Experimental Data

Click to download full resolution via product page

Caption: Rational design flow moving from Imatinib's liabilities to Nilotinib's optimized

pharmacophore.

Part 2: Comparative Performance Data
The structural changes translate directly into biochemical superiority. The data below

synthesizes results from cellular proliferation assays (Ba/F3 cells) and enzymatic kinase

assays.

In Vitro Potency (IC50)
Note: Lower IC50 indicates higher potency.

Target / Cell
Line

Imatinib IC50
(nM)

Nilotinib IC50
(nM)

Fold
Improvement

Interpretation

ABL (Enzymatic) 38 nM < 10 nM >3x

Higher intrinsic

affinity for the

ATP binding site.

K562 (CML Cell

Line)
280 nM 13 nM ~20x

Superior cellular

permeability and

retention.

Ba/F3 (WT BCR-

ABL)
600 nM 20 nM 30x

Benchmark for

cellular potency.

Resistance Profile (Mutant Selectivity)
Phenylpyrimidine analogs are sensitive to steric hindrance in the ATP pocket.
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BCR-ABL
Mutation

Location Imatinib IC50 Nilotinib IC50 Status

Wild Type - ~600 nM ~20 nM Nilotinib Superior

E255K P-loop >10,000 nM ~400 nM Nilotinib Effective

M351T Activation Loop ~3,700 nM ~30 nM Nilotinib Superior

T315I Gatekeeper >10,000 nM >10,000 nM Class Resistance

Key Insight: The T315I "gatekeeper" mutation introduces a bulky isoleucine residue that

sterically clashes with the central amine of the phenylpyrimidine scaffold, rendering both

Generation 1 and 2 analogs ineffective. This necessitates Generation 3 inhibitors (e.g.,

Ponatinib) which utilize a different ethynyl linker.

Part 3: Mechanistic Pathway
To understand downstream effects, one must visualize the signaling cascade inhibited by these

compounds. BCR-ABL constitutively activates pathways promoting proliferation (RAS/MAPK)

and survival (PI3K/AKT).
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Caption: BCR-ABL drives three major oncogenic cascades. Phenylpyrimidines block the apical

phosphorylation event.

Part 4: Experimental Protocols
To replicate the data above, researchers should utilize the following self-validating protocols.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical IC50)
This assay measures kinase activity by quantifying the ADP produced during the

phosphorylation reaction. It is preferred over radiometric assays for safety and high-throughput

capability.

Materials:

Recombinant ABL1 Kinase (0.2 ng/µL)

Substrate: Abltide peptide (50 µM)

ATP (Ultra-pure, 10 µM - Critical: Must be near Km)

ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Workflow:

Compound Prep: Prepare 3-fold serial dilutions of Imatinib and Nilotinib in 5% DMSO.

Kinase Reaction:

Mix 2 µL Compound + 4 µL Kinase/Substrate mix.

Initiate with 4 µL ATP.

Control 1 (Max Signal): DMSO + Kinase + Substrate + ATP.[3]

Control 2 (Background): DMSO + Substrate + ATP (No Kinase).

Incubation: 60 minutes at Room Temperature (RT).
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ADP Generation: Add 10 µL ADP-Glo™ Reagent. Incubate 40 min at RT. (Stops kinase,

depletes remaining ATP).

Detection: Add 20 µL Kinase Detection Reagent. Incubate 30 min at RT. (Converts ADP to

ATP -> Luciferase signal).[4]

Read: Measure Luminescence (RLU).

Analysis: Fit data to sigmoidal dose-response curve (Variable slope) to calculate IC50.

Protocol B: Ba/F3 Cellular Proliferation Assay
Ba/F3 cells are IL-3 dependent. When transformed with BCR-ABL, they become IL-3

independent. This assay measures the drug's ability to kill BCR-ABL dependent cells.[5]

Workflow Visualization:

1. Seed Ba/F3-BCR-ABL Cells
(5000 cells/well, 96-well plate)

2. Treat with Serial Dilutions
(Imatinib vs Nilotinib)

3. Incubate 72 Hours
(37°C, 5% CO2)

4. Add Viability Reagent
(MTS/CellTiter-Blue)

5. Measure Absorbance/Fluorescence

Click to download full resolution via product page
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Caption: Standard workflow for determining cellular IC50 in BCR-ABL driven lines.

Critical Quality Control (Self-Validation):

Parental Control: Run parallel assay on parental Ba/F3 cells + IL-3. If the drug kills these

cells at low concentrations, the toxicity is off-target (non-specific), not BCR-ABL driven.

Z-Factor: Ensure Z' > 0.5 for plate validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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